Hexadecyl heptafluorobutanoate
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Overview
Description
. This compound is an ester derived from heptafluorobutyric acid and hexadecanol. It is known for its unique properties due to the presence of fluorine atoms, which impart high stability and resistance to degradation.
Preparation Methods
Hexadecyl heptafluorobutanoate can be synthesized through esterification reactions involving heptafluorobutyric acid and hexadecanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
Heptafluorobutyric acid+Hexadecanol→Hexadecyl heptafluorobutanoate+Water
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the production rate.
Chemical Reactions Analysis
Hexadecyl heptafluorobutanoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexadecyl heptafluorobutanoate has several applications in scientific research:
Analytical Chemistry: It is used as a derivatizing agent in gas chromatography to improve the detection and quantification of various compounds.
Material Science: The compound’s stability and resistance to degradation make it useful in the development of advanced materials, such as coatings and polymers.
Biological Studies: Its unique properties are leveraged in studies involving fluorinated compounds, which are often used as probes or tracers in biological systems.
Industrial Applications: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other fluorinated compounds.
Mechanism of Action
The mechanism of action of hexadecyl heptafluorobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing heptafluorobutyric acid and hexadecanol, which can then participate in further biochemical reactions . The fluorine atoms in the compound contribute to its high stability and resistance to metabolic degradation, making it a valuable tool in various applications.
Comparison with Similar Compounds
Hexadecyl heptafluorobutanoate can be compared with other similar compounds, such as:
Hexadecyl heptafluorobutyrate: Similar in structure but may have different physical properties due to variations in the ester group.
1-Hexadecanol, HFB: Another fluorinated ester with comparable stability and resistance to degradation.
The uniqueness of this compound lies in its specific combination of heptafluorobutyric acid and hexadecanol, which imparts distinct properties useful in various scientific and industrial applications.
Properties
CAS No. |
6385-15-5 |
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Molecular Formula |
C20H33F7O2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
hexadecyl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C20H33F7O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-29-17(28)18(21,22)19(23,24)20(25,26)27/h2-16H2,1H3 |
InChI Key |
HXCITEKMLXXCSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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